3-(pyrrolidin-3-yl)benzonitrile hydrochloride

Medicinal Chemistry Salt Selection Aqueous Solubility

Researchers developing SMN modulators, Nav1.7 pain inhibitors, or iNOS-targeted therapies require position-validated building blocks with confirmed biological activity. 3-(Pyrrolidin-3-yl)benzonitrile hydrochloride (CAS 1166820-43-4) provides a 3-substituted benzonitrile scaffold with proven SMN protein stabilization (EC50 2.60 μM) and established utility in diaminotriazine Nav1.7 inhibitor and carboxamidine iNOS inhibitor synthesis. • SMN modulator reactant: cellular EC50 2.60 μM • 3-Position geometry critical for Nav1.7/iNOS inhibitor SAR • HCl salt ensures assay-ready aqueous solubility • In stock with global shipping

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
CAS No. 1166820-43-4
Cat. No. B6256609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyrrolidin-3-yl)benzonitrile hydrochloride
CAS1166820-43-4
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=CC(=C2)C#N.Cl
InChIInChI=1S/C11H12N2.ClH/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11;/h1-3,6,11,13H,4-5,8H2;1H
InChIKeyPKMTVMTUQKEJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-3-yl)benzonitrile Hydrochloride – Technical Overview & Procurement


3-(Pyrrolidin-3-yl)benzonitrile hydrochloride (CAS 1166820-43-4) is a benzonitrile derivative featuring a pyrrolidine ring substituted at the 3-position of the aromatic core, supplied as the hydrochloride salt form . With a molecular formula of C11H13ClN2 and a molecular weight of 208.69 g/mol, this compound contains two pharmacologically significant functional groups—a nitrile and a secondary amine—that confer reactivity for diverse synthetic transformations and biological target engagement . The hydrochloride salt provides enhanced aqueous solubility and improved handling characteristics compared to the free base, making it particularly suitable for biological assay preparation and medicinal chemistry workflows .

Salt Form Hydrochloride ensures aqueous solubility and handling Assay-ready dissolution
Synthetic Role Validated intermediate for SMN, Nav1.7, and iNOS modulators Building block for multiple target classes
Positional Isomer 3-substituted benzonitrile defines specific SAR geometry Distinct from 4-substituted LSD1 scaffold

3-(Pyrrolidin-3-yl)benzonitrile Hydrochloride – Analogue Differentiation


The pyrrolidinyl benzonitrile scaffold exhibits marked structure-activity relationship (SAR) sensitivity to both positional isomerism and salt form selection. Substitution at the 3-position versus the 4-position yields distinct biological profiles, as demonstrated by the 4-(pyrrolidin-3-yl)benzonitrile series, which was developed as a scaffold-hop from GSK-690 for LSD1 inhibition [1]. Furthermore, the hydrochloride salt form provides critical advantages in aqueous solubility and stability that the free base cannot offer, directly impacting experimental reproducibility and assay performance . Generic substitution with alternative positional isomers or different salt forms is therefore not supported without explicit comparative validation, as the specific molecular geometry and salt counterion fundamentally determine target engagement, solubility, and downstream synthetic utility [1].

Salt-Form Mismatch
Replacing the hydrochloride with free base may reduce aqueous solubility and compromise assay reproducibility. Solubility-dependent workflows require the salt form for consistent dissolution.
Positional Isomer Sensitivity
The 4-substituted isomer is optimized for LSD1 inhibition and may not transfer to SMN/Nav1.7/iNOS synthetic pathways. The 3-position geometry is critical for target-specific SAR.
Synthetic Route Specificity
Downstream reactivity depends on the 3-pyrrolidinyl benzonitrile core. Generic substitution with alternative building blocks may lead to inactive derivatives without further validation.

3-(Pyrrolidin-3-yl)benzonitrile Hydrochloride – Quantitative Evidence vs. Comparators


Hydrochloride Salt vs. Free Base: Aqueous Solubility

The hydrochloride salt form of 3-(pyrrolidin-3-yl)benzonitrile provides significantly enhanced aqueous solubility compared to the free base (CAS 1167049-51-5). As a hydrochloride salt, this compound is characterized as 'freely soluble in water' , whereas the free base form is a neutral organic amine with substantially lower aqueous solubility due to its non-ionized state. This difference in solubility directly impacts the compound's suitability for aqueous-based biological assays, where precipitation or incomplete dissolution can lead to false negatives or variable results.

Salt Solubility
Class-level
HCl salt: freely soluble in water
Free base: low aqueous solubility
Supports assay-ready formulation; solubility context requires verification in specific buffer systems.
Qualitative class inference; experimental solubility data to confirm.
Medicinal Chemistry Salt Selection Aqueous Solubility

Positional Isomerism: LSD1 Inhibition Profile

The positional isomerism of the pyrrolidine substitution on the benzonitrile ring dictates biological target engagement. The 4-substituted analog, 4-(pyrrolidin-3-yl)benzonitrile, has been extensively characterized as an LSD1 inhibitor scaffold, with the most potent derivative (compound 21g) demonstrating a Kd of 22 nM and an IC50 of 57 nM against LSD1 [1]. In contrast, the 3-substituted isomer (3-(pyrrolidin-3-yl)benzonitrile) has not demonstrated significant LSD1 inhibitory activity in published studies, indicating that the substitution pattern is a critical determinant of target binding. This SAR sensitivity underscores the importance of selecting the correct positional isomer for specific biological applications.

LSD1 Inhibition
Head-to-head
3-substituted: no significant LSD1 activity reported
4-substituted analog (21g): Kd = 22 nM, IC50 = 57 nM
Positional isomer determines target engagement; 3-isomer not suitable for LSD1 studies.
Data from [REFS-1]; >100-fold difference estimated.
Epigenetics LSD1 Inhibition Structure-Activity Relationship

SMN Protein Stabilization Activity

3-(Pyrrolidin-3-yl)benzonitrile has been identified as a reactant for the synthesis of Survival Motor Neuron (SMN) protein modulators and demonstrates direct SMN protein stabilization activity [1]. In a cellular assay using HEK293 cells expressing the SMN2 promoter, the compound exhibited an EC50 of 2.60 μM (2,600 nM) for SMN protein stabilization after 24 hours, measured by luciferase reporter gene assay [1]. While this potency is moderate, it provides a validated starting point for medicinal chemistry optimization. The compound's commercial availability as a hydrochloride salt facilitates its use as a synthetic intermediate for developing more potent SMN modulators.

SMN Stabilization
Cross-study
EC50 = 2.60 μM
Supports SAR optimization starting point for SMN modulator development.
HEK293 SMN2-luc assay, 24 h; moderate potency compared to clinical candidates.
Spinal Muscular Atrophy SMN Protein Rare Disease Research

Nav1.7 Sodium Channel: Validated Synthetic Building Block

3-(Pyrrolidin-3-yl)benzonitrile hydrochloride is specifically cited as a reactant for the synthesis of diaminotriazine hNav1.7 inhibitors . Nav1.7 is a genetically validated target for pain disorders, with loss-of-function mutations conferring congenital insensitivity to pain. While direct inhibition data for the parent compound are not publicly available, its structural features—specifically the 3-pyrrolidinyl benzonitrile core—position it as a key building block for constructing potent Nav1.7 inhibitors. For context, optimized Nav1.7 inhibitors in the diaminotriazine class have achieved IC50 values as low as 72 nM in patch-clamp electrophysiology assays using HEK293 cells expressing human Nav1.7 [1].

Nav1.7 Building Block
Class-level
Validated reactant for diaminotriazine hNav1.7 inhibitor synthesis
Required for maintaining SAR in Nav1.7-targeted chemical series.
Direct inhibition data for parent compound not available; downstream IC50 context reviewed.
Pain Research Ion Channels Nav1.7 Inhibition

iNOS Inhibitor Synthesis Building Block

This compound is designated as a reactant for the synthesis of heteroalicyclic carboxamidines that act as inhibitors of inducible nitric oxide synthase (iNOS) . iNOS is a key enzyme in inflammatory pathways, and its inhibition is a therapeutic strategy for conditions such as septic shock, arthritis, and neuroinflammation. The 3-pyrrolidinyl benzonitrile core provides a versatile scaffold for constructing iNOS inhibitors. While the parent compound itself has not been reported as a direct iNOS inhibitor, its structural framework is essential for generating active derivatives. For reference, structurally related benzonitrile-containing compounds have demonstrated Ki values ranging from 212 nM to 12.5 μM against nNOS and iNOS isoforms [1].

iNOS Synthesis
Class-level
Designated reactant for heteroalicyclic carboxamidine iNOS inhibitors
Enables access to iNOS inhibitor chemical space; synthetic route compatibility review advised.
No direct iNOS activity data for parent; class-level inference from structural analogs.
Inflammation Nitric Oxide Synthase iNOS Inhibition

3-(Pyrrolidin-3-yl)benzonitrile Hydrochloride – Recommended Applications


SMN Protein Modulators for SMA Research

Procure 3-(pyrrolidin-3-yl)benzonitrile hydrochloride as a validated synthetic intermediate for developing Survival Motor Neuron (SMN) protein modulators. This compound is specifically cited as a reactant for SMN modulator synthesis and demonstrates direct SMN protein stabilization with an EC50 of 2.60 μM in cellular assays [1]. The hydrochloride salt form ensures reliable dissolution in reaction media, and the 3-substituted benzonitrile core provides the correct geometry for generating active SMN modulators. Researchers should avoid substituting with the 4-isomer or free base, as these would not align with the validated synthetic routes and may not produce the desired biological activity [2].

Nav1.7 Inhibitors for Pain Research

Utilize 3-(pyrrolidin-3-yl)benzonitrile hydrochloride as a key building block for the synthesis of diaminotriazine hNav1.7 inhibitors. Nav1.7 is a validated target for pain disorders, and this compound is designated as a reactant for constructing inhibitors in this class . The 3-position pyrrolidine substitution is critical for maintaining the SAR of the diaminotriazine series; alternative positional isomers (2- or 4-substituted) are not appropriate substitutes. The hydrochloride salt form facilitates handling and solubility during multi-step synthetic sequences .

iNOS Inhibitors for Inflammatory Disease Models

Employ 3-(pyrrolidin-3-yl)benzonitrile hydrochloride as a reactant for the preparation of heteroalicyclic carboxamidines that act as inhibitors of inducible nitric oxide synthase (iNOS) . iNOS inhibition is a therapeutic strategy for septic shock, arthritis, and neuroinflammation. This specific building block is required to access the validated chemical space of heteroalicyclic carboxamidines. The hydrochloride salt ensures consistent reactivity and solubility in synthetic transformations. Procurement of the correct positional isomer (3-substituted) is essential, as the 4-substituted analog has been optimized for LSD1 inhibition rather than iNOS and may not yield active iNOS inhibitors [2].

Chemical Probes for Kinase and CNS Targets

Use 3-(pyrrolidin-3-yl)benzonitrile hydrochloride as a versatile scaffold for developing chemical probes targeting kinases and central nervous system (CNS) receptors. The compound contains both a nitrile group and a pyrrolidine ring, two privileged structures in kinase inhibitor design, and has demonstrated the ability to cross the blood-brain barrier (BBB) in preliminary studies . The 3-substitution pattern offers distinct geometry compared to the 4-isomer, potentially enabling engagement of different kinase ATP-binding pockets. The hydrochloride salt provides the aqueous solubility necessary for in vitro and in vivo CNS studies. This compound is particularly suitable for early-stage hit identification campaigns where scaffold diversity is prioritized .

Application
Selection Property
Validation Focus
SMN modulator development
SMN stabilization assay context
Cellular EC50-based SAR optimization
Nav1.7 inhibitor synthesis
3-pyrrolidinyl benzonitrile core for diaminotriazine series
Nav1.7 inhibitory activity in downstream compounds
iNOS inhibitor research
Heteroalicyclic carboxamidine scaffold access
iNOS inhibition screening context
Kinase/CNS chemical probes
Privileged nitrile-pyrrolidine scaffold
Kinase panel selectivity and CNS penetration context

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